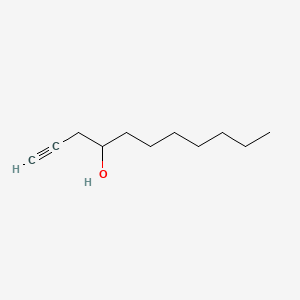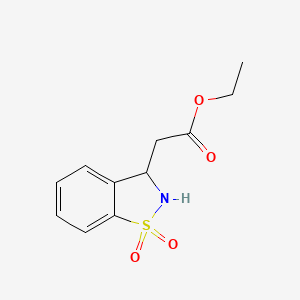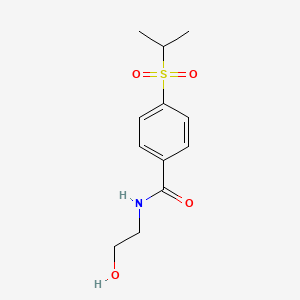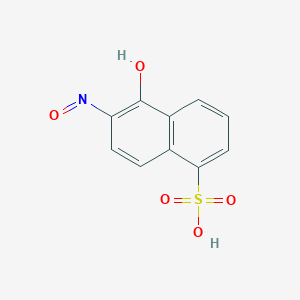![molecular formula C11H14BrNO B14701037 2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol CAS No. 25457-99-2](/img/structure/B14701037.png)
2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol is a chemical compound with the molecular formula C11H14BrNO It is characterized by the presence of a bromophenyl group, a methylideneamino group, and a methylpropan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol typically involves the condensation of 3-bromobenzaldehyde with 2-amino-2-methylpropan-1-ol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the condensation process. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group and imine functionality allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol can be compared with other similar compounds, such as:
2-{(E)-[(3-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol: Similar structure but with a fluorine atom instead of bromine.
2-{(E)-[(3-Methylphenyl)methylidene]amino}-2-methylpropan-1-ol: Similar structure but with a methyl group instead of bromine.
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of different halogen atoms or functional groups can lead to variations in their physical and chemical properties, making each compound unique in its own right.
Propriétés
Numéro CAS |
25457-99-2 |
|---|---|
Formule moléculaire |
C11H14BrNO |
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
2-[(3-bromophenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,8-14)13-7-9-4-3-5-10(12)6-9/h3-7,14H,8H2,1-2H3 |
Clé InChI |
IPJABRYWAOWJQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)N=CC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)


![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)


![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)

![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)

